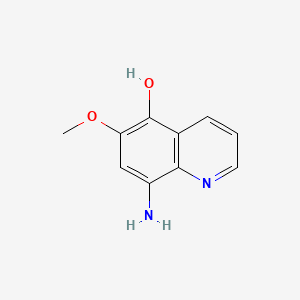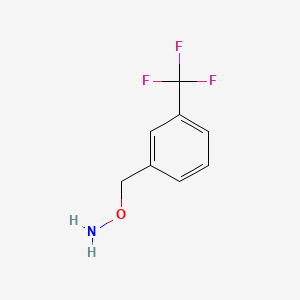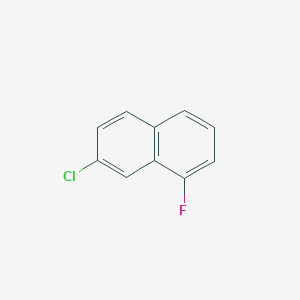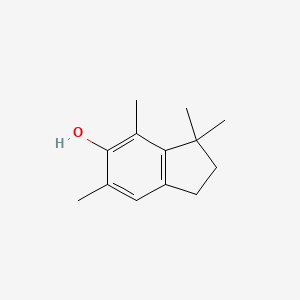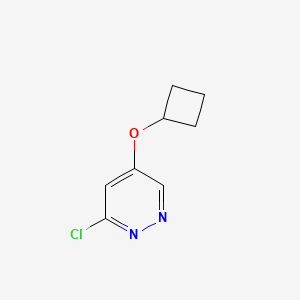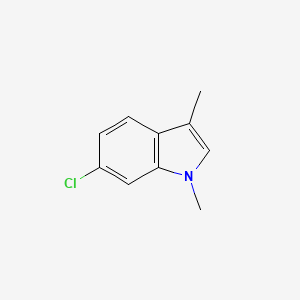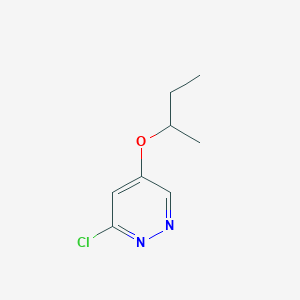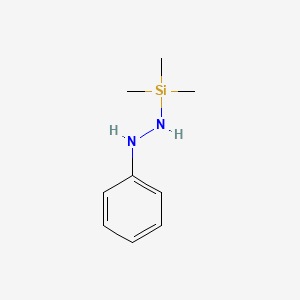
1-Phenyl-2-(trimethylsilyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-(trimethylsilyl)hydrazine is an organosilicon compound with the molecular formula C9H16N2Si. It contains a phenyl group attached to a hydrazine moiety, which is further substituted with a trimethylsilyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Phenyl-2-(trimethylsilyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylhydrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-Phenyl-2-(trimethylsilyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-2-(trimethylsilyl)hydrazine has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-(trimethylsilyl)hydrazine involves its ability to undergo various chemical transformations. The trimethylsilyl group enhances the stability of the hydrazine moiety, allowing it to participate in reactions that form azo compounds and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylhydrazine: Lacks the trimethylsilyl group, making it less stable and less reactive in certain reactions.
2-Phenylhydrazine: Similar structure but with the phenyl group attached to a different nitrogen atom.
Trimethylsilylhydrazine: Contains the trimethylsilyl group but lacks the phenyl group.
Uniqueness
1-Phenyl-2-(trimethylsilyl)hydrazine is unique due to the presence of both the phenyl and trimethylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various synthetic and research applications .
Propiedades
Número CAS |
13271-92-6 |
|---|---|
Fórmula molecular |
C9H16N2Si |
Peso molecular |
180.32 g/mol |
Nombre IUPAC |
1-phenyl-2-trimethylsilylhydrazine |
InChI |
InChI=1S/C9H16N2Si/c1-12(2,3)11-10-9-7-5-4-6-8-9/h4-8,10-11H,1-3H3 |
Clave InChI |
ZVWJFSCKAIBVPB-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)NNC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


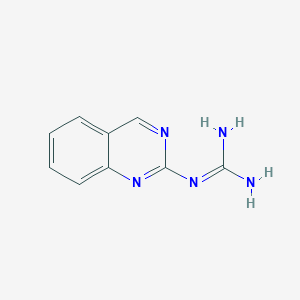
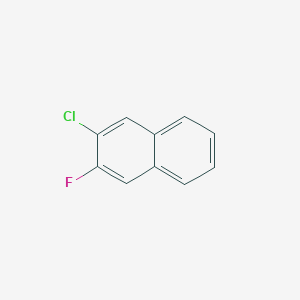
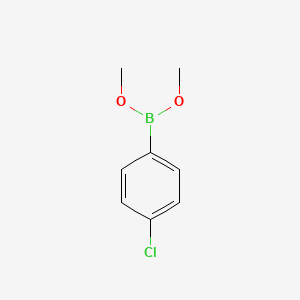
![4-Chloro-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B15070761.png)
![3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-amine](/img/structure/B15070762.png)
